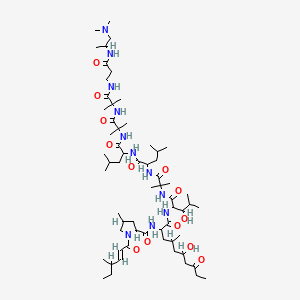

![molecular formula C11H10N4S3 B1668777 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 315702-40-0](/img/structure/B1668777.png)

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Overview

Description

This compound is a derivative of benzothiazole and triazole . It has a molecular weight of 294.43 . The IUPAC name for this compound is 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The compound’s CAS number is 315702-40-0 .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “Ceefourin 1”:

Cancer Treatment: Pancreatic Ductal Adenocarcinoma (PDAC)

Ceefourin 1 inhibits MRP4-dependent cAMP extrusion, which is involved in the proliferation of PDAC cells. By blocking this pathway, Ceefourin 1 can potentially halt the growth of cancerous cells in the pancreas .

Leukemia Therapy

Research has shown that Ceefourin 1 enhances the antiproliferative and apoptotic effects of 6-mercaptopurine (6-MP) in leukemic Jurkat cells. This suggests its use in combination therapies for leukemia treatment .

MRP4 Substrate Transport Inhibition

Ceefourin 1 blocks the transport of structurally diverse MRP4 substrates such as SN-38 (an irinotecan metabolite and topoisomerase 1 inhibitor), E217bG, D-luciferin, and cAMP. This broad range of inhibition suggests multiple therapeutic applications .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the binding site and intermolecular interactions within MRP4, providing insights into drug design and discovery .

Selectivity for MRP4 Over Other ABC Transporters

Ceefourin 1 is highly selective for MRP4 over other ABC transporters like P-glycoprotein and ABCG2, which could lead to more targeted therapies with fewer side effects .

Enhancing Apoptosis in Cancer Cells

In addition to its antiproliferative effects, Ceefourin 1 has been shown to trigger apoptosis in leukemic cells when used in combination with other drugs .

The above sections cover six unique applications of Ceefourin 1 based on current scientific research. Each application provides a potential avenue for further exploration and development within the field of medicine.

Sigma-Aldrich - MilliporeSigma MDPI - Medicina Axion BioSystems MDPI - Molecules UNSW Sydney

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Ceefourin 1 is a potent and highly selective inhibitor of the Multidrug Resistance Protein 4 (MRP4) . MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which plays a crucial role in the efflux of various chemotherapeutic drugs .

Mode of Action

Ceefourin 1 inhibits the transport of a broad range of MRP4 substrates, yet it is highly selective for MRP4 over other ABC transporters . It blocks the transport of structurally diverse MRP4 substrates such as 6-Mercaptopurine (6-MP), SN-38 (an irinotecan metabolite and topoisomerase 1 inhibitor), E217bG, D-luciferin, and cAMP .

Biochemical Pathways

The inhibition of MRP4 by Ceefourin 1 affects the efflux of chemotherapeutic drugs, thereby combating chemoresistance by allowing the accumulation of the drug substrates inside the cells . For instance, it enhances the apoptotic activity of 6-MP in Jurkat leukemic cells .

Result of Action

The primary result of Ceefourin 1’s action is the enhancement of the apoptotic activity of 6-MP in Jurkat leukemic cells . This is achieved by inhibiting the efflux of 6-MP, a substrate of MRP4, thereby increasing its intracellular concentration and enhancing its chemotherapeutic efficacy .

properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ceefourin 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.